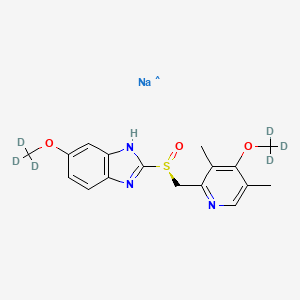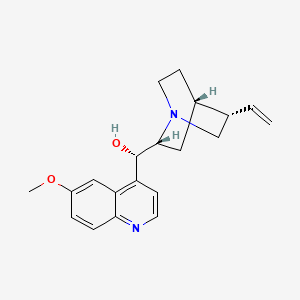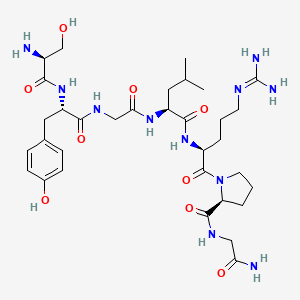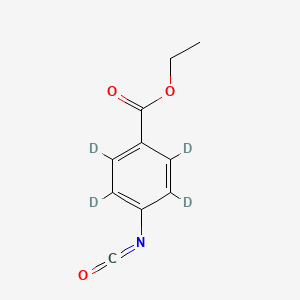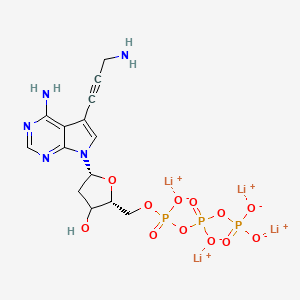
7-Deaza-7-propargylamino-dATP (tetralithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-7-propargylamino-dATP (tetralithium): is a synthetic analog of deoxyadenosine triphosphate. This compound is primarily used in gene sequencing and other molecular biology applications. Its unique structure allows it to be incorporated into DNA strands, making it a valuable tool for various biochemical and genetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-7-propargylamino-dATP (tetralithium) involves multiple steps, starting from the base compound deoxyadenosine triphosphateThis is typically achieved through a series of nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and clinical applications .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the propargylamino group.
Oxidation and Reduction: It can also participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Deaza-7-propargylamino-dATP (tetralithium) is used as a building block for the synthesis of modified nucleotides and oligonucleotides. These modified molecules are essential for studying DNA-protein interactions and other biochemical processes .
Biology: In biological research, this compound is used in gene sequencing and polymerase chain reaction (PCR) techniques. Its ability to be incorporated into DNA strands makes it a valuable tool for studying genetic mutations and other DNA-related phenomena .
Medicine: In medicine, it is used in diagnostic assays and therapeutic research. Its unique properties allow for the development of novel diagnostic tools and potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of high-fidelity DNA sequencing kits and other molecular biology reagents .
Mecanismo De Acción
The mechanism of action of 7-Deaza-7-propargylamino-dATP (tetralithium) involves its incorporation into DNA strands by DNA polymerases. The propargylamino group at the 7th position of the deaza base allows for unique interactions with the polymerase enzyme, facilitating the incorporation process. This incorporation can be used to study various genetic and biochemical processes .
Comparación Con Compuestos Similares
7-Deaza-7-propargylamino-3’-azidomethyl-dATP: Another analog used in next-generation sequencing.
7-Deaza-7-propargylamino-ddATP: A dideoxy analog used in Sanger sequencing.
Uniqueness: 7-Deaza-7-propargylamino-dATP (tetralithium) is unique due to its specific modifications, which allow for high-fidelity incorporation into DNA strands. This makes it particularly valuable for applications requiring precise genetic analysis and sequencing .
Propiedades
Fórmula molecular |
C14H16Li4N5O12P3 |
|---|---|
Peso molecular |
567.1 g/mol |
Nombre IUPAC |
tetralithium;[[[(2R,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C14H20N5O12P3.4Li/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23;;;;/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23);;;;/q;4*+1/p-4/t9?,10-,11-;;;;/m1..../s1 |
Clave InChI |
WQWIBGMMBBWZJR-NNTFPGEYSA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C(N=CN=C32)N)C#CCN |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



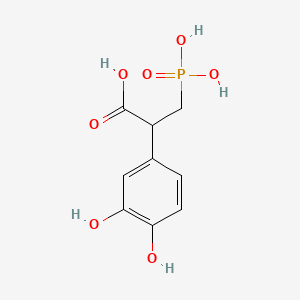
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
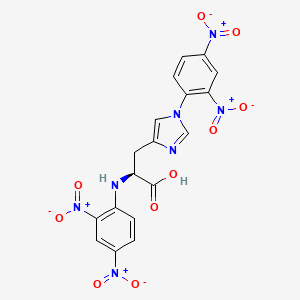
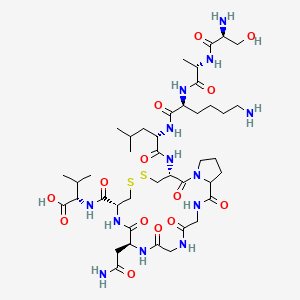
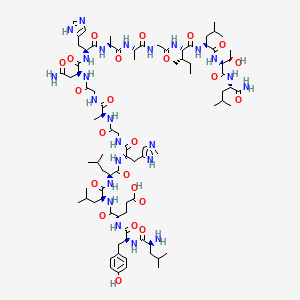
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

